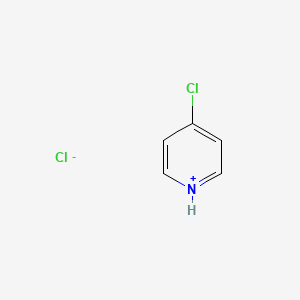

4-Chloropyridinium chloride

Description

Significance as a Heterocyclic Building Block in Organic Chemistry

4-Chloropyridinium chloride serves as a crucial heterocyclic building block, primarily due to the reactivity of the chlorine atom at the 4-position of the pyridine (B92270) ring. researchgate.netdatavagyanik.com This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a mechanism that allows for the introduction of various functional groups onto the pyridine core. netascientific.comsmolecule.com The electron-withdrawing nature of the pyridinium (B92312) nitrogen facilitates this type of substitution, making the compound an ideal starting material for creating a diverse array of substituted pyridines. netascientific.com These resulting structures are often key components in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comnih.gov

The compound's utility is further highlighted by its role as a precursor in metal-catalyzed cross-coupling reactions, offering another avenue for the construction of complex molecular architectures. datavagyanik.com Its ability to participate in these fundamental organic reactions underscores its importance as a foundational element in synthetic chemistry.

Overview of Research Trajectories for Pyridinium Salts

Pyridinium salts, as a class of compounds, have been the subject of extensive research due to their diverse applications. researchgate.net They are recognized as valuable intermediates in a wide range of organic transformations. researchgate.net A significant area of research has focused on the use of N-functionalized pyridinium salts as precursors for generating radicals, which has become a prominent topic in organic synthesis. researchgate.net

Furthermore, pyridinium salts are investigated for their potential in materials science, with studies exploring their use in the formation of polymers. innospk.com The polymerization of 4-chloropyridine (B1293800), for instance, leads to water-soluble substances with properties of pyridyl-4-chloropyridinium chlorides. innospk.com The reactivity of pyridinium salts also extends to their use as catalysts in various chemical reactions.

Scope and Research Focus on this compound

The research focus on this compound is primarily centered on its application as an intermediate in the synthesis of high-value organic compounds. A significant body of research is dedicated to its use in the pharmaceutical industry for the development of new drugs. netascientific.comchemimpex.com Specifically, it is a key intermediate in the synthesis of anti-inflammatory and anti-infective drugs. smolecule.comchemimpex.com

Recent research has also explored its application in more specialized areas. For example, it is used in the synthesis of thrombin inhibitors, which are potent anticoagulants, and Botryllazine A, a cytotoxic pyrazine (B50134) alkaloid. nih.gov Another area of investigation is its role in the development of "switchable electrophiles" for covalent protein modification, where the reactivity of the 4-chloropyridine can be catalytically enhanced. mdpi.com Furthermore, its utility in copper-catalyzed C-N cross-coupling reactions for the synthesis of N-(pyridin-4-yl)benzene amines highlights the ongoing efforts to expand the synthetic methodologies involving this compound. evitachem.com

The physical and chemical properties of this compound are well-documented and are crucial for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₅Cl₂N | researchgate.net |

| Molecular Weight | 150.01 g/mol | datavagyanik.com |

| Appearance | White to off-white crystalline powder | smolecule.com |

| Melting Point | 210 °C (subl.) | datavagyanik.com |

| Solubility | Soluble in water | datavagyanik.com |

The versatility of this compound is evident in its application in the synthesis of various complex molecules, including notable pharmaceuticals.

Table 2: Application of this compound in the Synthesis of Specific Molecules

| Synthesized Molecule | Class/Application | Role of this compound | Reference |

|---|---|---|---|

| Sorafenib derivatives | Anticancer drug | Precursor to 4-chloropyridine-2-carbonyl chloride hydrochloride, a key building block. | medchemexpress.com |

| Crizotinib | Anticancer drug | Starting material for the synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate. | datavagyanik.commedchemexpress.com |

| Thrombin inhibitors | Anticoagulant | Reagent in the synthesis pathway. | nih.gov |

| Botryllazine A | Cytotoxic alkaloid | Reagent in the synthesis pathway. | nih.gov |

| Fluorazone derivatives | Not specified | Employed as a catalyst in the one-pot pyrrolation/cyclization of anthranilic acids. | |

| Cephalosporins | Antibiotic | Precursor to pyridylmercaptoacetic acid. | |

| N-(pyridin-4-yl)benzene amines | Not specified | Reactant in copper-catalyzed C-N cross-coupling reactions. | evitachem.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H5Cl2N |

|---|---|

Molecular Weight |

150.00 g/mol |

IUPAC Name |

4-chloropyridin-1-ium;chloride |

InChI |

InChI=1S/C5H4ClN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H |

InChI Key |

XGAFCCUNHIMIRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[NH+]=CC=C1Cl.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for 4 Chloropyridinium Chloride

Classical and Established Synthetic Routes

Traditional methods for synthesizing 4-chloropyridinium chloride have been foundational in organic chemistry, primarily involving the transformation of readily available pyridine (B92270) derivatives. researchgate.netscispace.com These routes, while effective, often necessitate harsh reaction conditions.

Dehydroxy-chlorination of 4-Pyridinol Precursors

A common and established method for preparing this compound is through the dehydroxy-chlorination of 4-pyridinol (also known as 4-hydroxypyridine). researchgate.netscispace.comresearchgate.net This transformation can be achieved using various chlorinating agents. Reagents such as phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are frequently employed to replace the hydroxyl group with a chlorine atom. researchgate.netjustia.com For instance, reacting 4-pyridinol with a mixture of PCl₅ and POCl₃ is a known procedure for this conversion. justia.com The reaction of N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride with chlorinating agents like thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride also yields 4-chloropyridine (B1293800) or its hydrochloride salt. google.com

| Precursor | Reagent(s) | Product | Reference(s) |

| 4-Pyridinol | PCl₅ / POCl₃ | 4-Chloropyridine | justia.com |

| N-(4-pyridyl) pyridinium chloride hydrochloride | SOCl₂, POCl₃, or PCl₅ | 4-Chloropyridine / this compound | google.com |

Deaminative Chlorination and Sandmeyer Analogues from 4-Aminopyridine (B3432731)

The conversion of 4-aminopyridine to this compound represents another classical synthetic pathway. researchgate.netscispace.com This transformation is typically accomplished through a deaminative chlorination process, which shares similarities with the Sandmeyer reaction. researchgate.netnih.gov The process involves the diazotization of the amino group on 4-aminopyridine, followed by a chloride source to introduce the chlorine atom onto the pyridine ring. nih.gov

A specific protocol involves reacting 4-aminopyridine with a nitrous acid salt in a solvent containing a high concentration of hydrogen chloride. google.com For example, reacting 4-aminopyridine with sodium nitrite (B80452) in an alcoholic solvent, such as anhydrous methanol, or an aqueous solvent containing at least six moles of dissolved hydrogen chloride per mole of the aminopyridine, yields this compound. google.com The reaction is typically initiated at a low temperature (0-40°C) and then warmed to complete the transformation. google.com

More recent advancements have explored novel reagents to facilitate this conversion under milder conditions. One such method employs a pyrylium (B1242799) reagent (Pyry-BF₄) to activate the amino group, followed by treatment with a chloride source. nih.govresearchgate.net This two-step, one-pot procedure allows for the chemoselective deaminative chlorination of various aminoheterocycles, including 4-aminopyridine, with high efficiency. nih.govresearchgate.net

| Starting Material | Reagents | Key Features | Reference(s) |

| 4-Aminopyridine | Nitrous acid salt, HCl | High concentration of HCl is crucial. | google.com |

| 4-Aminopyridine | Pyry-BF₄, Chloride source | Two-step, one-pot, chemoselective. | nih.govresearchgate.net |

Chlorination of Pyridine N-Oxide Derivatives

The chlorination of pyridine N-oxide and its derivatives serves as a versatile route to 4-chloropyridinium compounds. researchgate.netscispace.com This method involves the initial oxidation of pyridine to pyridine N-oxide, followed by a chlorination step that can be tailored to yield the desired product. thieme-connect.com

One approach involves the reaction of pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). These reagents facilitate the introduction of a chlorine atom at the 4-position of the pyridine ring. The reaction of 4-nitropyridine-N-oxide with phosphorus trichloride (B1173362) (PCl₃) can also lead to the replacement of the nitro group with a chlorine atom and simultaneous deoxygenation. researchgate.net

A notable example is the synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride from pyridine-2,6-dicarboxylic acid. thieme-connect.com The process begins with the N-oxidation of the starting material, followed by treatment with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to achieve chlorination at the 4-position and conversion of the carboxylic acids to acid chlorides in high yield. thieme-connect.com Another patented process describes the direct chlorination of 4-H-pyridine-N-oxide with chlorine gas (Cl₂) in the presence of a base to form 4-chloropyridine-N-oxide. wipo.intgoogle.com

| Precursor | Chlorinating Agent | Product | Reference(s) |

| Pyridine-2,6-dicarboxylic acid 1-oxide | Oxalyl chloride / DMF | 4-Chloropyridine-2,6-dicarbonyl dichloride | thieme-connect.com |

| 4-H-pyridine-N-oxide | Cl₂ / Base | 4-Chloropyridine-N-oxide | wipo.intgoogle.com |

| 4-Nitropyridine-N-oxide | PCl₃ | 4-Chloropyridine | researchgate.net |

Modern and Optimized Synthetic Approaches

In response to the growing demand for more sustainable and efficient chemical manufacturing, modern synthetic methodologies for this compound have focused on catalytic systems and advanced process technologies.

Palladium-Catalyzed Methods in this compound Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application extends to the preparation of substituted pyridines. While direct palladium-catalyzed synthesis of this compound itself is less common, related palladium-catalyzed reactions highlight the utility of chloropyridines as substrates. For instance, palladium complexes are used to catalyze the amination of chloropyridines, demonstrating the reactivity of the C-Cl bond that is central to the chemistry of this compound. cmu.edu

Research has shown that palladium catalysts, particularly those with bulky, electron-rich phosphine (B1218219) ligands, are effective for the coupling of aryl chlorides, including chloropyridines, with various nucleophiles. cmu.edu Furthermore, palladium-catalyzed direct heteroarylation of chloropyridines with heteroarenes via C-H bond activation has been reported, showcasing advanced methods for functionalizing the pyridine core. researchgate.net Although these examples primarily describe reactions of chloropyridines rather than their direct synthesis, they underscore the importance of palladium catalysis in the broader context of pyridine chemistry. The development of palladium-catalyzed carbonylative coupling reactions further expands the synthetic utility of bromopyridines, which are closely related to their chloro-counterparts. rsc.org

Continuous Flow and Scalable Synthesis Techniques

The shift towards more efficient and safer chemical production has led to the adoption of continuous flow technologies for the synthesis of various chemical intermediates. datavagyanik.com German chemical companies, for example, are utilizing continuous flow processes to improve yields and reduce waste in the synthesis of compounds like this compound. datavagyanik.com

Continuous flow systems offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up of production. researchgate.net For instance, the Sandmeyer chlorination, a classical route, has been adapted to a continuous flow process, which mitigates the safety risks associated with the generation of diazonium salts. researchgate.net This involves a cascaded flow method for the diazotization and subsequent quenching with a copper chloride solution. researchgate.net Flow chemistry has also been successfully applied to the synthesis of pyrazoles from anilines, a multi-step process that includes a diazotization step, demonstrating the versatility of this technology for complex transformations. rsc.org The use of in-line monitoring techniques, such as Raman spectroscopy, can further optimize these continuous processes. researchgate.net

Green Chemistry Principles in this compound Preparation

The chemical industry's growing emphasis on sustainability has spurred the development of greener synthetic routes for this compound, aiming to reduce environmental impact and enhance safety. datavagyanik.com

One notable advancement is the use of a stable, resin-supported Cu(I) catalyst for C-N coupling reactions involving this compound. mdpi.com This heterogeneous catalyst system is advantageous as it is stable, insensitive to moisture and air, and can be recycled multiple times without losing its efficacy. mdpi.com The reactions can be conducted under mild, open-atmosphere conditions, which is a significant improvement over traditional methods that often require harsh conditions. mdpi.com This approach is considered an environmentally clean and green process due to the catalyst's low toxicity, cost-effectiveness, and recyclability. mdpi.com

Another green approach involves a phosphorus-free chlorination of 4-hydroxypyridine (B47283) using bis(trichloromethyl) carbonate (BTC) in thionyl chloride with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method offers high yields and the resulting chlorinated product can be used directly in subsequent reactions, such as one-pot syntheses, which minimizes waste and improves process efficiency. researchgate.net

Furthermore, the synthesis of 4-chloropyridine hydrochloride from 4-aminopyridine has been optimized for industrial-scale production. google.com This method utilizes a nitrous acid salt in an alcoholic or aqueous solvent containing a specific concentration of hydrogen chloride. google.com The process is designed to be safe, economical, and high-yielding, with a straightforward work-up that simplifies the isolation of the pure product. google.com

The shift towards these greener methodologies reflects a broader trend in the chemical industry to design solvent-less routes and optimize reaction conditions to minimize carbon emissions and waste generation. datavagyanik.com

Synthesis of this compound Derivatives

This compound is a versatile precursor for a variety of substituted pyridine compounds. The development of synthetic pathways to these derivatives, including stereoselective methods, is crucial for accessing novel molecules with potential applications in various fields.

A range of substituted 4-chloropyridinium compounds can be synthesized through various chemical transformations. For instance, N-substituted-3-amino-4-halopyridines, which are valuable intermediates for imidazopyridines, can be prepared from 4-chloropyridine derivatives. nih.gov A high-yielding protocol involving deprotection and alkylation mediated by trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) has been developed to access a wide array of these compounds, often in high purity without the need for chromatography. nih.gov

Another common strategy is the nucleophilic aromatic substitution (SNAr) of the chloro group in 4-chloropyridine. stackexchange.com This reaction is facilitated by the electron-deficient nature of the pyridine ring. stackexchange.com The quaternization of the pyridine nitrogen further activates the ring towards nucleophilic attack, allowing for the synthesis of a diverse range of 4-substituted pyridines. google.com For example, 4-dialkylaminopyridine derivatives can be synthesized by reacting 4-chloropyridine with various secondary amines. evitachem.com

The synthesis of 4-chloro-3,5-dimethylpyridin-1-ium chloride has been achieved by refluxing 3,5-lutidine with thionyl chloride. mdpi.com Similarly, 4-chloro-1-methylpyridin-1-ium iodide can be prepared by neutralizing this compound and reacting the resulting 4-chloropyridine with methyl iodide. mdpi.com

The following table summarizes some examples of substituted 4-chloropyridinium compounds and their synthetic precursors.

| Derivative | Precursor(s) | Reagents/Conditions | Reference |

| N-(Benzyl)-3-amino-4-chloropyridine | 3-Amino-4-chloropyridine, Benzaldehyde | Reductive amination | nih.gov |

| 4-Chloro-3,5-dimethylpyridin-1-ium chloride | 3,5-Lutidine | Thionyl chloride, reflux | mdpi.com |

| 4-Chloro-1-methylpyridin-1-ium iodide | This compound, Methyl iodide | KOH, Dichloromethane | mdpi.com |

| 1-(Pyridin-4-yl)piperazine | This compound, Piperazine | Supported Cu(I) catalyst, Isopropyl alcohol, reflux | mdpi.com |

| 4-(4-Iodo-1H-pyrazol-1-yl)piperidine | 4-Chloropyridine hydrochloride, 1H-pyrazole | Nucleophilic substitution, hydrogenation, iodination | evitachem.com |

The development of stereoselective methods for the synthesis of this compound analogues is critical for the preparation of chiral molecules, which are often required for pharmaceutical applications.

One approach involves the use of chiral catalysts. For example, a library of novel chiral 4-(dimethylamino)pyridine (DMAP) derivatives has been synthesized from 4-chloropyridine. bham.ac.ukbham.ac.uk These catalysts have been successfully applied in the kinetic resolution of secondary alcohols. bham.ac.uk

Chemoenzymatic routes have also been employed to prepare enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines from 4-chloro derivatives. researchgate.net This method utilizes lipases and oxidoreductases for the preparation of optically active intermediates. researchgate.net

The asymmetric synthesis of 2-substituted 2,3-dihydropyridin-4(1H)-ones has been achieved through the chelate-controlled addition of Grignard reagents to chiral pyridinium salts derived from 4-methoxypyridine, which can be prepared from 4-chloropyridine. researchgate.net This method demonstrates high diastereoselectivity. researchgate.net

Furthermore, the rhodium-catalyzed asymmetric cyclopropanation of vinyl heterocycles with diazoacetates derived from 2-chloropyridine (B119429) has been developed to produce chiral cyclopropanes with high enantioselectivity. rsc.org

The following table provides examples of stereoselective reactions involving 4-chloropyridine derivatives.

| Reaction | Chiral Source/Catalyst | Product Type | Key Feature | Reference |

| Kinetic resolution of secondary alcohols | Chiral DMAP derivatives from 4-chloropyridine | Enantioenriched esters and alcohols | Formation of intramolecular cation-π interactions | bham.ac.uk |

| Chemoenzymatic synthesis | Lipases, oxidoreductases | Enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines | Biocatalytic reduction of ketones | researchgate.net |

| Asymmetric alkylation/arylation | Chiral pyridinium salts | 2-Alkyl(aryl)-2,3-dihydro-4-pyridones | Chelate-controlled asymmetric induction | researchgate.net |

| Asymmetric cyclopropanation | Chiral dirhodium tetracarboxylate catalyst | Chiral 1-aryl-2-heteroarylcyclopropane-1-carboxylates | High enantioselectivity | rsc.org |

Spectroscopic and Structural Elucidation of 4 Chloropyridinium Chloride

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By probing the interaction of electromagnetic radiation with 4-Chloropyridinium chloride, detailed information about its atomic connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum, the protonation of the pyridine (B92270) nitrogen atom and the presence of the electron-withdrawing chlorine atom significantly influence the chemical shifts of the aromatic protons. The protons alpha to the nitrogen (H2, H6) are deshielded and appear further downfield compared to the protons beta to the nitrogen (H3, H5). Due to the molecule's symmetry, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in a characteristic AA'BB' splitting pattern.

Table 1: Representative NMR Data for the 4-Chloropyridinium Cation

| Nucleus | Atom Position | Chemical Shift (ppm) (Typical Range) | Multiplicity |

| ¹H | H-2, H-6 | 8.5 - 8.8 | Doublet |

| ¹H | H-3, H-5 | 7.4 - 7.6 | Doublet |

| ¹³C | C-2, C-6 | ~145 | - |

| ¹³C | C-3, C-5 | ~128 | - |

| ¹³C | C-4 | ~150 | - |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular "fingerprint". hopto.org

The IR and Raman spectra of this compound are characterized by several key vibrational modes:

N-H Stretching: The protonated nitrogen gives rise to a broad stretching band in the IR spectrum, typically in the 2400-3300 cm⁻¹ region. The exact position and broadness of this peak are sensitive to hydrogen bonding with the chloride anion. cdnsciencepub.comresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

Ring Vibrations (C=C and C=N Stretching): The pyridinium (B92312) ring exhibits several characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. researchgate.netelixirpublishers.com These are often strong in both IR and Raman spectra.

C-Cl Stretching: The carbon-chlorine stretching vibration is a key diagnostic peak, typically observed in the 550-850 cm⁻¹ range. elixirpublishers.com Its position can be influenced by the aromatic system.

In-plane and Out-of-plane Bending: Numerous bands corresponding to C-H and N-H in-plane and out-of-plane bending modes are observed at lower frequencies, further defining the molecule's vibrational signature. cdnsciencepub.com

These complementary techniques provide a robust analysis of the molecular bonds present in the compound.

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (H-bonded) | 2400 - 3300 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| C-H In-plane Bend | 1000 - 1300 | IR, Raman |

| C-Cl Stretch | 550 - 850 | IR, Raman |

| Ring Puckering/Deformation | < 700 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. youtube.comslideshare.net The spectrum is a function of the electronic structure of the molecule, particularly the conjugated π-system of the pyridinium ring.

For this compound, the primary electronic transitions observed are π→π* transitions associated with the aromatic ring. libretexts.orglibretexts.org The protonation of the nitrogen and the presence of the chlorine substituent can influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. libretexts.org The introduction of the chlorine atom, an auxochrome, can lead to a bathochromic (red) shift in the absorption bands. The electronic transitions in such aromatic systems are sensitive to solvent polarity. slideshare.net

Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Weight and Polymer Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, with a molecular weight of approximately 150.00 g/mol , MS is used to confirm its molecular mass and elemental composition. nih.govsigmaaldrich.com

While the prompt specifies Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, this technique is typically reserved for the analysis of large biomolecules and polymers. youtube.com Its application to small molecules is less common due to potential interference from the matrix in the low-mass region. nih.govresearchgate.netrsc.org More conventional ionization methods for a molecule of this size would be Electron Ionization (EI) or Electrospray Ionization (ESI).

The mass spectrum of the parent molecule, 4-chloropyridine (B1293800), shows a molecular ion peak (M⁺) at m/z 113, corresponding to the neutral molecule's mass. nist.gov In the case of this compound, ESI-MS would be expected to show a prominent peak for the 4-chloropyridinium cation [C₅H₅ClN]⁺ at m/z 114. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, providing definitive evidence for the presence of one chlorine atom.

Crystallographic Analysis and Solid-State Characterization

To understand the precise three-dimensional arrangement of atoms and molecules, crystallographic techniques are employed.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Studies on related N-alkylpyridinium compounds show they often crystallize in monoclinic or triclinic space groups. researchgate.net The crystal structure of this compound would be expected to feature significant hydrogen bonding between the acidic N-H proton of the cation and the chloride anion. The analysis would also detail the planarity of the pyridinium ring and the precise C-Cl, C-N, and C-C bond distances, confirming the covalent structure and revealing subtle electronic effects of the substituents.

Table 3: Representative Crystallographic Data Categories from SCXRD

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining conformation |

| Intermolecular Interactions | Details of H-bonding, π-stacking, etc. |

Specific values for this compound would be obtained from a dedicated crystallographic study.

Reaction Mechanisms and Reactivity Studies of 4 Chloropyridinium Chloride

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for 4-chloropyridinium chloride, owing to the electronic properties of the pyridine (B92270) ring. This class of reactions involves the displacement of the chloride leaving group by a nucleophile. The reaction generally proceeds via a stepwise mechanism involving the formation of a high-energy anionic intermediate known as a Meisenheimer complex.

Mechanistic Studies on the Pyridine Ring Reactivity

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons via inductive (-I) and mesomeric (-M) effects. This electron deficiency makes the ring susceptible to attack by nucleophiles, a characteristic that likens it to a benzene ring substituted with strongly electron-withdrawing groups. Nucleophilic attack preferentially occurs at the positions ortho (C-2) and para (C-4) to the nitrogen atom, as these positions bear a partial positive charge.

The SNAr mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine at the C-4 position). This is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex, where the aromaticity of the ring is temporarily broken. A key feature of the intermediate formed from attack at the C-2 or C-4 position is that one of the resonance structures places the negative charge directly on the electronegative nitrogen atom. This particular resonance form provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction and facilitating the substitution. In the final step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored to yield the substitution product.

Influence of the Pyridinium (B92312) Nitrogen on Chloropyridine Reactivity

The reactivity of the chloropyridine ring towards nucleophilic attack is substantially enhanced upon protonation or quaternization of the ring nitrogen, forming a pyridinium salt. In this compound, the nitrogen atom bears a formal positive charge. This positive charge exerts a powerful electron-withdrawing inductive effect, which further depletes the electron density of the entire ring system.

This increased electron deficiency, or electrophilicity, makes the carbon atoms—particularly at the C-2 and C-4 positions—even more susceptible to nucleophilic attack than in the neutral 4-chloropyridine (B1293800) molecule. The protonated nitrogen atom provides greater stabilization for the negatively charged Meisenheimer complex formed during the reaction. This enhanced stabilization of the transition state leads to a significant increase in the rate of nucleophilic aromatic substitution. Consequently, reactions that may be sluggish with 4-chloropyridine can proceed much more readily with its hydrochloride salt, this compound.

Regioselectivity and Chemoselectivity in Nucleophilic Attack

Nucleophilic attack on the pyridine ring is highly regioselective. The π-electron density is lowest at the C-2 and C-4 positions, making them the primary sites for nucleophilic substitution. While the C-2 position is slightly more electron-deficient, 4-chloropyridine often shows higher reactivity than 2-chloropyridine (B119429). This can be explained by examining the stability of the Wheland-type intermediates. For attack at the C-4 position, the negative charge in the key resonance structure is located on the nitrogen atom, which is distant from the inductive effect of the chlorine and the incoming nucleophile. In contrast, for C-2 attack, this stabilized intermediate has the negative charge on the nitrogen adjacent to the reaction center, leading to less stability due to repulsive electrostatic interactions.

Therefore, nucleophilic substitution on chloropyridines occurs almost exclusively at the C-2 and C-4 positions, with the C-3 position being significantly less reactive. In the case of this compound, the attack is directed specifically to the C-4 position, leading to the substitution of the chlorine atom. This high degree of regioselectivity makes it a valuable synthon for introducing various functionalities specifically at the 4-position of the pyridine ring. The chemoselectivity is also high, as the C-Cl bond is the most reactive site for substitution by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Table 1: Nucleophilic Aromatic Substitution of 4-Chloropyridine with Amines

| Nucleophile | Product | Reaction Type | Reference |

|---|---|---|---|

| Primary Amines | Substituted 4-aminopyridines | SNAr | wikipedia.org |

| Secondary Amines | Substituted 4-aminopyridines | SNAr | wikipedia.org |

| Dimethylamine | 4-dimethylaminopyridine (B28879) | SNAr | |

| Pyridine | N-(4-pyridyl)pyridinium chloride | SNAr |

Cross-Coupling Reactions Involving this compound

This compound, or its corresponding free base 4-chloropyridine, serves as an important substrate in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and substituted pyridine derivatives. The electron-deficient nature of the pyridine ring makes the C-Cl bond at the 4-position sufficiently reactive for oxidative addition to transition metal catalysts, particularly palladium and copper.

Metal-Catalyzed C-N Cross-Coupling (e.g., Ullmann-type)

The formation of C-N bonds using this compound can be achieved through several metal-catalyzed methods, including Ullmann and Buchwald-Hartwig amination reactions.

Ullmann-type Reactions: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds. While traditional Ullmann reactions required harsh conditions, modern protocols have been developed that are more efficient. A stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin has been successfully used for the C-N cross-coupling of this compound with various anilines. nih.gov This heterogeneous catalyst system allows for the synthesis of N-(pyridin-4-yl)benzene amines and N,N-bis(pyridine-4-yl)benzene amines under relatively mild conditions, offering a green and recyclable catalytic method. nih.gov The reaction proceeds effectively with anilines bearing both electron-donating and electron-withdrawing groups. nih.gov

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is a highly versatile and widely used method for C-N bond formation. nih.govlibretexts.org This reaction couples aryl halides with amines in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govlibretexts.orgsctunisie.org 4-Chloropyridine is a suitable substrate for this transformation, allowing for its coupling with a broad range of primary and secondary amines. The choice of ligand is crucial for achieving high efficiency, with sterically hindered biaryl phosphine ligands often providing the best results for coupling less reactive aryl chlorides. libretexts.org

Table 2: C-N Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Anilines, Piperazine | Resin-supported Cu(I) | Arylaminopyridines | nih.gov |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd(0) / Phosphine Ligand | Substituted 4-aminopyridines | nih.govresearchgate.net |

Other Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Beyond C-N bond formation, 4-chloropyridine is a competent coupling partner in various reactions that form C-C and other C-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. As an "activated" aryl chloride, 4-chloropyridine reacts smoothly in Suzuki couplings with various arylboronic acids. researchgate.netorganic-chemistry.org The reaction is typically catalyzed by Pd(PPh₃)₄ and a base such as K₂CO₃, yielding 4-arylpyridines in moderate to good yields. researchgate.net This method provides a straightforward and economical route to a class of compounds with significant medicinal interest. researchgate.net Heterogeneous catalysts like palladium on charcoal (Pd/C) have also been shown to be effective, particularly with the addition of a suitable phosphine ligand.

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.gov This reaction is a powerful tool for synthesizing arylalkynes. 4-Chloropyridine can participate in Sonogashira couplings, although it is generally less reactive than the corresponding bromo or iodo derivatives. The use of bulky, electron-rich phosphine ligands can facilitate the coupling of less reactive aryl chlorides.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. Aryl chlorides are generally challenging substrates for the Heck reaction, often requiring specialized catalysts or harsher conditions compared to aryl bromides or iodides. However, the activation provided by the pyridine nitrogen makes 4-chloropyridine a more viable substrate than non-activated aryl chlorides like chlorobenzene.

Table 3: Selected C-C Cross-Coupling Reactions of 4-Chloropyridine

| Reaction Name | Coupling Partner | Typical Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | 4-Arylpyridines | researchgate.netorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkynes | Pd(0) complex / Cu(I) salt | 4-Alkynylpyridines | nih.gov |

| Heck Reaction | Alkenes (e.g., styrene) | Pd(0) complex / Base | 4-Vinylpyridines |

Polymerization and Degradation Mechanisms

The ability of this compound and its derivatives to form polymers and subsequently degrade under various conditions is a subject of significant study. These processes involve complex reaction mechanisms, including polycondensation, hydrolysis, and degradation induced by thermal or photolytic means.

Polycondensation Reactions of 4-Chloropyridine Derivatives

The polymerization of 4-chloropyridine derivatives can proceed through a chain-growth polycondensation mechanism. Research has demonstrated that using an N-(4-tert-butylbenzyl)-4-chloropyridinium (BPymCl) initiator in the presence of ion exchange reagents like NaBPh4, NaBF4, and TBABF4 facilitates this process.

The progress of the reaction can be monitored using ¹H NMR spectroscopy, which shows that the quantity of the product is proportional to the total conversion of the monomer and the initiator. Further analysis by MALDI-TOF MS has revealed that the resulting polymer contains more than nine monomer units. This type of polymerization can be effectively terminated by adding dimethylaminopyridine, indicating a controlled process with a well-defined end group.

| Component/Finding | Description |

|---|---|

| Initiator | N-(4-tert-butylbenzyl)-4-chloropyridinium (BPymCl) |

| Ion Exchange Reagents | NaBPh4, NaBF4, TBABF4 |

| Analytical Techniques | ¹H NMR, MALDI-TOF MS |

| Key Finding | Polycondensation proceeds in a chain-growth manner. |

| Termination Agent | Dimethylaminopyridine |

Hydrolytic Decomposition of Pyridyl-4-Chloropyridinium Chlorides

The polymerisate of 4-chloropyridine is typically a mixture of water-soluble compounds characterized as pyridyl-4-chloropyridinium chlorides. These substances are highly susceptible to decomposition by water. The primary mechanism of this decomposition is the hydrolytic cleavage of the chlorine atom from the pyridine ring.

Studies utilizing UV spectra have identified the main products of this hydrolysis. The decomposition yields 4-hydroxypyridine (B47283) and N-(4′-pyridyl)-4-pyridone. These products have been isolated and confirmed by forming their picrate salts. The rapid decomposition in water highlights the reactivity of the chlorine substituent in the polymerized form.

Thermal and Photolytic Degradation Pathways

The degradation of 4-chloropyridine can be initiated by thermal energy or light. In the atmosphere, vapor-phase 4-chloropyridine is degraded by reacting with photochemically-produced hydroxyl radicals. guidechem.comnih.gov The estimated atmospheric half-life for this reaction is approximately 62 days. guidechem.comnih.gov However, 4-chloropyridine does not absorb light at wavelengths greater than 290 nm, which means it is not expected to undergo direct photolysis by sunlight. guidechem.comnih.gov

Information regarding specific thermal degradation pathways of this compound is less detailed. However, related studies on pyridinium compounds indicate that thermal decomposition can occur. For instance, the synthesis of 4-chloropyridine from N-(4-pyridyl) pyridinium chloride hydrochloride can be achieved by reacting it with a chlorination reagent at temperatures between 140-150 °C, implying thermal transformation and degradation of the parent pyridinium structure under these conditions. google.com

Other Significant Reaction Types

Beyond polymerization and degradation, this compound is a versatile reagent in several other important organic reactions, including lithiation and cyclization, which allow for the synthesis of complex, functionalized pyridine derivatives.

Lithiation Reactions

4-Chloropyridine can undergo regioselective lithiation, a powerful tool for introducing substituents onto the pyridine ring. The position of lithiation can be controlled by the choice of the lithiating agent.

Ortho-lithiation: Using reagents like n-butyllithium-TMEDA chelate or lithium diisopropylamide (LDA) at low temperatures leads to lithiation at the C3 position, adjacent to the chlorine atom.

C2-Lithiation: A different regioselectivity can be achieved using a BuLi/LiDMAE reagent, which promotes lithiation at the C2 position.

These lithiated intermediates are highly reactive and can be treated with various electrophiles to produce a wide range of 3,4-disubstituted or 2,4-disubstituted pyridines.

| Lithiating Agent | Position of Lithiation | Resulting Intermediate |

|---|---|---|

| n-Butyllithium-TMEDA | C3 (ortho to Cl) | 3-Lithio-4-chloropyridine |

| Lithium diisopropylamide (LDA) | C3 (ortho to Cl) | 3-Lithio-4-chloropyridine |

| n-Butyllithium/LiDMAE | C2 | 2-Lithio-4-chloropyridine |

Cyclization Reactions utilizing this compound

4-Chloropyridine serves as a valuable building block in the synthesis of various heterocyclic systems through cyclization reactions. Its reactivity allows for the construction of fused ring systems and other complex molecular architectures.

One notable application is its use as a catalyst in the one-pot pyrrolation/cyclization of anthranilic acids, which is a method for producing fluorazone derivatives. Additionally, derivatives of 4-chloropyridine are crucial in synthesizing naphthyridines. For example, 4-aminopyridine (B3432731) intermediates, which can be readily prepared from 4-chloropyridine, are known to cyclize to form 1,6-naphthyridines. These reactions demonstrate the utility of this compound as a precursor for creating more complex heterocyclic compounds.

Electrophilic and Radical Substitution Studies of this compound

The reactivity of the this compound ring system towards electrophilic and radical substitution is significantly influenced by the electronic properties of the pyridine nucleus, further modulated by the presence of the chloro substituent and the positive charge on the nitrogen atom.

Electrophilic Substitution on the Pyridinium Ring

The pyridinium ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is intensified in this compound by the inductive electron-withdrawing effect of the chlorine atom and, most significantly, by the formal positive charge on the nitrogen atom. This pronounced electron-poor nature renders the 4-chloropyridinium ring highly deactivated towards electrophilic aromatic substitution. Classical electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are generally difficult to achieve under standard conditions.

However, under forcing conditions, electrophilic substitution can be induced. A notable example is the sulfonation of 4-chloropyridine to produce 4-chloropyridine-3-sulfonyl chloride. This reaction underscores the severe conditions required to overcome the ring's deactivation. The substitution occurs at the 3-position, which is the least deactivated position for electrophilic attack on a pyridine ring.

| Reactants | Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxypyridine-3-sulfonic acid | Phosphorus trichloride (B1173362) (excess), Chlorine gas | 70-120 | 91.4 | google.com |

This table is interactive. Click on the headers to sort the data.

Radical Substitution on the Pyridinium Ring

Studies on radical substitution reactions involving the pyridine ring are less common than those on electrophilic or nucleophilic substitutions. The interaction of free radicals with the pyridine nucleus does not typically lead to straightforward substitution of ring hydrogens.

Research on the reaction between chlorine atoms and pyridine in a para-hydrogen matrix provides insight into the probable mechanism. In these studies, the chlorine radical was observed to add preferentially to the nitrogen atom, forming a 1-chloropyridinyl radical, rather than abstracting a hydrogen atom from the ring to initiate a substitution cascade. nih.gov This suggests that radical addition to the heteroatom is a more favorable pathway than substitution on the carbon atoms of the ring.

| Reactants | Conditions | Major Product | Minor/Unobserved Products | Reference |

|---|---|---|---|---|

| Chlorine atoms, Pyridine | para-Hydrogen matrix at 3.2 K, UV irradiation (365 nm) and annealing | 1-Chloropyridinyl radical (C₅H₅N-Cl) | 2-, 3-, or 4-chloropyridine radicals | nih.gov |

This table is interactive. Click on the headers to sort the data.

While direct radical substitution on the 4-chloropyridinium ring is not a prominent reaction pathway, pyridinium salts can participate in radical processes in other capacities. For instance, N-activated pyridinium salts can form electron donor-acceptor (EDA) complexes which, upon photoactivation, can facilitate the generation of radicals from other species, such as sulfinates. nih.gov In these cases, the pyridinium salt acts as a mediator for a radical reaction rather than being the substrate for substitution.

Computational Chemistry and Theoretical Studies on 4 Chloropyridinium Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-chloropyridinium chloride. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. ias.ac.in It offers a balance between accuracy and computational cost, making it suitable for studying molecules like the 4-chloropyridinium cation. DFT calculations can elucidate various electronic properties and energetic details.

Electronic Properties: Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov For the 4-chloropyridinium cation, the positive charge on the nitrogen atom significantly lowers the LUMO energy, making the aromatic ring highly susceptible to nucleophilic attack.

Energetics and Geometry: DFT is used to find the most stable geometric arrangement of atoms (optimized geometry) by minimizing the molecule's energy. This provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, calculations would confirm the planarity of the pyridinium (B92312) ring and provide theoretical values for the C-N, C-C, C-H, and C-Cl bond lengths.

Below is a table of computed properties for the 4-chloropyridinium cation, which are typically determined using computational methods like DFT.

| Property | Computed Value | Reference |

|---|---|---|

| Molecular Weight | 150.00 g/mol | nih.govnih.gov |

| Exact Mass | 148.9799046 Da | nih.govnih.gov |

| Topological Polar Surface Area | 12.9 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but can provide higher accuracy, often referred to as "gold standard" results.

For this compound, high-accuracy ab initio calculations could be used to:

Benchmark DFT Results: Provide a highly accurate reference for geometry and energy to validate the results obtained from more cost-effective DFT functionals.

Calculate Precise Energetics: Determine highly accurate values for properties like proton affinity, ionization potential, and electron affinity, which are crucial for understanding its chemical behavior.

Investigate Weak Interactions: Accurately model non-covalent interactions, such as hydrogen bonding and halogen bonding between the 4-chloropyridinium cation, the chloride anion, and surrounding solvent molecules.

While specific ab initio studies on this compound are not prevalent in the literature, the application of these methods would provide definitive theoretical data on its fundamental quantum mechanical properties.

Computational methods are instrumental in predicting the reactivity of this compound. The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the carbon atom bearing the chlorine, leading to its displacement.

Theoretical studies have shown that the reactivity of 4-chloropyridine (B1293800) is dramatically "switched on" by protonation to form the 4-chloropyridinium cation. This protonation greatly enhances the electrophilicity of the pyridine (B92270) ring, making it significantly more reactive towards nucleophiles. Computational models can quantify this increase in reactivity by calculating the activation energy barriers for the SNAr reaction. nih.gov The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, and the stability of this intermediate is a key factor in determining the reaction rate.

DFT calculations can be used to model the entire reaction pathway:

Reactants: The initial state with the 4-chloropyridinium cation and the incoming nucleophile.

Transition State: The highest energy point along the reaction coordinate, which determines the reaction barrier.

Intermediate: The formation of the Meisenheimer complex.

Products: The final state after the chloride ion has been displaced.

By calculating the energies of these states, a reaction energy profile can be constructed, providing the activation energy (reaction barrier). This allows for a quantitative prediction of how readily the substitution reaction will occur. Such models can predict that the activation barrier for nucleophilic attack on the 4-chloropyridinium cation is substantially lower than for its neutral counterpart, 4-chloropyridine.

Advanced Applications of 4 Chloropyridinium Chloride in Chemical Synthesis and Materials Science

Catalysis and Reagent Applications

The utility of 4-Chloropyridinium chloride extends to its direct participation in catalytic cycles and as a key reagent in forming catalytically active systems. Its reactivity, particularly in cross-coupling reactions, has been a subject of significant research.

Role as a Catalyst in Organic Transformations

This compound is a key substrate in copper-catalyzed C-N cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of arylamines. In what is known as the Ullmann condensation or Ullmann-type coupling, this compound reacts with various aniline (B41778) derivatives to form N-(pyridin-4-yl)benzene amines. These reactions are crucial for creating molecular frameworks present in many biologically active compounds and material precursors.

Research has demonstrated that the coupling of this compound with anilines can be efficiently achieved using copper(I) catalysts. The electronic nature of the aniline partner, whether it contains electron-donating groups (EDG) or electron-withdrawing groups (EWG), influences the reaction's outcome and can lead to the formation of either mono- or bis-pyridyl products. These transformations represent a significant advancement over traditional methods, which often require harsh reaction conditions.

Utilization in Supported Catalytic Systems

To enhance catalyst stability, reusability, and to simplify product purification, this compound has been successfully used in conjunction with supported catalytic systems. A notable example is the development of a stable copper(I) catalyst supported on a weakly acidic polyacrylate resin. This heterogeneous catalyst effectively promotes the Ullmann-type C-N cross-coupling of this compound with various amines without the need for additional stabilizing ligands.

This supported system is robust, insensitive to moisture and atmospheric oxygen, and can be recycled, aligning with the principles of green chemistry. The catalyst facilitates the reaction under relatively mild conditions and can be used to synthesize a range of N-arylpyridines. The performance of this supported catalyst in coupling reactions is summarized in the table below.

| Amine Reactant | Base | Product(s) |

| Aniline | K₂CO₃ | N-(pyridin-4-yl)benzenamine, N,N-bis(pyridin-4-yl)benzenamine |

| 4-Methoxyaniline | K₂CO₃ | 4-Methoxy-N-(pyridin-4-yl)benzenamine |

| 4-Nitroaniline | KHCO₃ | 4-Nitro-N-(pyridin-4-yl)benzenamine |

| Piperazine | Piperazine (excess) | 1-(pyridin-4-yl)piperazine |

Precursors for Complex Molecular Architectures

Beyond its role in catalysis, this compound is a fundamental building block for synthesizing more complex and highly functionalized molecules. Its ability to undergo substitution reactions makes it an ideal starting point for constructing diverse molecular scaffolds.

Synthesis of Polysubstituted Pyridines

4-Chloropyridine (B1293800), the neutral form of this compound, is a valuable precursor for creating polysubstituted pyridine (B92270) rings. A powerful strategy for this is the regioselective ortho-lithiation. By treating 4-chloropyridine with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, a proton can be selectively removed from the position adjacent (ortho) to the chlorine atom (C-3).

This process generates a highly reactive 3-lithio-4-chloropyridine intermediate. This intermediate can then be "quenched" with a wide variety of electrophiles to introduce different functional groups at the C-3 position, leading to the formation of 3,4-disubstituted pyridines. This method provides a versatile and direct route to a range of complex pyridine derivatives that would be difficult to synthesize otherwise.

Building Block in the Construction of Heterocyclic Systems (e.g., Fluorazone Derivatives)

The reactivity of this compound makes it a key component in the synthesis of more complex heterocyclic systems. It is notably employed as a catalyst in the one-pot synthesis of Fluorazone derivatives through a pyrrolation/cyclization reaction involving anthranilic acids. chemicalbook.com Its role as a building block is also evident in the synthesis of naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms. Intermediates derived from 4-aminopyridine (B3432731), which can be synthesized from 4-chloropyridine, are known to cyclize to form 1,6-naphthyridines. researchgate.net

Formation of Sulfonamides, Sulfonates, and Sulfonothioates

The 4-chloropyridine framework is a crucial starting point for synthesizing pyridine-based sulfur-containing functional groups. A key intermediate, 4-chloropyridine-3-sulfonyl chloride, can be prepared from precursors like 4-hydroxypyridine-3-sulfonic acid using chlorinating agents such as phosphorus oxychloride and phosphorus trichloride (B1173362).

This sulfonyl chloride is a versatile intermediate for creating a variety of sulfur-containing compounds:

Sulfonamides: The reaction of 4-chloropyridine-3-sulfonyl chloride with ammonia (B1221849) or primary/secondary amines readily yields the corresponding 4-chloropyridine-3-sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a key feature in many pharmaceutical agents.

Sulfonates: While specific examples directly from 4-chloropyridine-3-sulfonyl chloride are less commonly detailed, sulfonyl chlorides are universally known to react with alcohols or phenols in the presence of a base to form sulfonate esters.

Sulfonothioates: Similarly, the reaction of sulfonyl chlorides with thiols would lead to the formation of sulfonothioates, further demonstrating the synthetic potential of this intermediate derived from the 4-chloropyridine scaffold.

A summary of the synthesis of 4-chloropyridine-3-sulfonamide (B47618) is presented below.

| Starting Material | Reagent | Product | Yield |

| 4-chloropyridine-3-sulfonic acid chloride | Aqueous Ammonia, Toluene | 4-chloropyridine-3-sulfonamide | ~84% |

Polymer and Supramolecular Chemistry Applications

The unique electronic and structural characteristics of the pyridinium (B92312) cation make this compound a valuable building block in the fields of polymer and supramolecular chemistry. Its ability to engage in various non-covalent interactions and to be incorporated into polymer backbones allows for the rational design of materials with tailored properties.

Pyridinium-based polymers, a class of polyelectrolytes, are developed for a range of applications due to their unique properties, including conductivity and thermal stability. 4-Chloropyridine serves as a key monomer in the synthesis of certain pyridinium-containing polymers. The polymerization of 4-chloropyridine can yield a mixture of water-soluble substances that possess the characteristics of pyridyl-4-chloropyridinium chlorides. researchgate.netevitachem.com These polymeric structures are formed through the reaction of the nitrogen on one pyridine ring with the activated 4-position of another, displacing the chloride.

The synthesis strategy often leverages the reactivity of the chlorine atom at the 4-position, which can be substituted to link pyridine units together. For instance, click polymerization has emerged as a powerful tool for preparing main-chain charged n-π conjugated polymers from pyridinium-activated diynes and aromatic diamines. chemrxiv.org While not directly starting from this compound, this highlights the utility of the pyridinium moiety in creating advanced polymeric materials. Another approach involves polyhydroxyalkylation (PHA), a superacid-catalyzed reaction, to synthesize aromatic polymers with pendant pyridine groups, which can be subsequently quaternized to form pyridinium-based materials. acs.org These materials are being explored for applications such as membranes in vanadium redox flow batteries. acs.org

| Polymer Type | Synthesis Method | Key Feature of 4-Chloropyridine | Resulting Polymer Properties |

| Poly(pyridyl-4-chloropyridinium chloride) | Direct polymerization of 4-chloropyridine | Acts as monomer | Water-soluble, hydrolytically unstable researchgate.net |

| Pyridine-containing aromatic copolymers | Polyhydroxyalkylation (PHA) followed by quaternization | Precursor to pyridinium functionality | High thermal stability, tunable ion exchange capacity (IEC) acs.org |

| n-π conjugated polyelectrolytes | Spontaneous amino-yne click polymerization | Pyridinium moiety activates alkynes | Excellent thermal stability, good film-forming properties chemrxiv.org |

This table provides an interactive overview of different pyridinium-based polymers and the role of pyridine derivatives in their synthesis.

The engineering of complex, multi-component crystalline structures relies on predictable, non-covalent interactions between molecular building blocks. This compound is an excellent candidate for this "crystal engineering" approach due to its capacity for forming multiple, directional intermolecular interactions. researchgate.netmdpi.com The key interactions include strong N+-H···X hydrogen bonds from the pyridinium cation, hydrogen bonding to the Cl- counter-ion, and halogen bonding involving the chlorine substituent on the pyridine ring. mdpi.comnih.gov

Research has shown that organic acids, such as 3-chlorobenzoic acid and 4-chlorobenzoic acid, can be combined with amino-chloropyridine derivatives to form cocrystals and molecular salts. researchgate.net In these structures, proton transfer from the acid to the more basic pyridine nitrogen results in the formation of a pyridinium cation and a carboxylate anion, which then self-assemble into extended networks. The position of the chlorine substituent plays a crucial role in directing the supramolecular architecture through Cl···Cl or C-H···Cl interactions, which stabilize the resulting two- and three-dimensional structures. researchgate.net The interplay between strong hydrogen bonds and weaker halogen bonds allows for fine control over the assembly of these molecular components in the solid state. researchgate.netmdpi.com

| Supramolecular Interaction | Donor Group | Acceptor Group | Role in Assembly |

| Hydrogen Bonding | Pyridinium N+-H | Chloride anion (Cl-), Carboxylate (COO-) | Primary driving force for salt and cocrystal formation researchgate.net |

| Halogen Bonding | C-Cl on pyridine ring | N, O, or another Halogen | Directional interaction for stabilizing 2D and 3D networks mdpi.comnih.gov |

| π–π Stacking | Pyridine/Aromatic Rings | Pyridine/Aromatic Rings | Contributes to the overall stability of the crystal packing mdpi.com |

This interactive table details the non-covalent interactions that enable the use of this compound in designing supramolecular structures.

Coordination Chemistry and Metal Complexes

In coordination chemistry, the neutral form, 4-chloropyridine, functions as a versatile ligand that binds to transition metals through its nitrogen atom. The resulting metal complexes have diverse geometries and electronic properties, with applications in areas such as catalysis and materials science.

4-Chloropyridine, like pyridine itself, acts as a Lewis base, donating a pair of electrons from its nitrogen atom to a metal center to form a coordinate covalent bond. It is classified as a two-electron, L-type ligand. The presence of the electron-withdrawing chlorine atom at the 4-position makes it a weaker base than unsubstituted pyridine, which can influence the stability and reactivity of the resulting metal complex.

It readily forms complexes with a wide range of transition metals, including cobalt halides. A common structural motif is the octahedral trans-[MCl2(pyridine)4]n+ complex, where M is a transition metal. wikipedia.org For cobalt, complexes such as trans-[Co(py)4Cl2]Cl and mer-[Co(py)3Cl3] are well-characterized. researchgate.netresearchgate.net In these structures, the pyridine-type ligands occupy positions in the coordination sphere of the Co(III) ion. Studies have shown that in certain solvents like chloroform, a spontaneous substitution reaction can occur, where a pyridine ligand is replaced by a chloride ion, converting trans-[Co(py)4Cl2]+ to mer-[Co(py)3Cl3]. researchgate.net

The coordination of 4-chloropyridine to a metal center leads to the formation of complexes with well-defined geometries, which are primarily determined by the coordination number of the metal ion. libretexts.org

Coordination Number 4: Can result in either tetrahedral or square planar geometries. Square planar complexes are common for d8 metal ions like Pd(II) and Pt(II). wikipedia.orglibretexts.org

Coordination Number 6: Typically results in an octahedral geometry, which is the most common for transition metal complexes, including those of cobalt(III). libretexts.orgwikipedia.org

The interaction between the metal and the 4-chloropyridine ligand is investigated using various spectroscopic and crystallographic techniques. X-ray diffraction provides precise data on bond lengths and angles. For instance, in an iron(III) porphyrin complex with a substituted pyridine ligand, the Fe–N(pyridine) bond length was measured to be 2.021 Å. nih.gov NMR spectroscopy is also a powerful tool, as the coordination to a paramagnetic metal like Co(III) induces significant shifts in the 1H, 13C, and 15N signals of the ligand, providing insight into the electronic structure and bonding. researchgate.net The formation of the Co-N bond typically results in a shielding effect for the nitrogen atom, observed as an upfield shift in the 15N NMR spectrum. researchgate.net

| Coordination Number | Geometry | Metal Ion Example(s) |

| 4 | Tetrahedral | Co(II), Mn(II) wikipedia.org |

| 4 | Square Planar | Pd(II), Pt(II), Au(III) wikipedia.org |

| 6 | Octahedral | Co(III), Ru(II), Rh(III) researchgate.netlibretexts.orgwikipedia.org |

This interactive table summarizes the common coordination geometries observed for metal complexes containing pyridine-type ligands.

The field of molecular magnetism explores the design of molecules that exhibit magnetic properties, such as single-molecule magnets (SMMs). The magnetic behavior of a metal complex is highly dependent on the electronic properties of the metal ion and the geometric arrangement of the ligands surrounding it.

Cobalt(II) complexes are of particular interest due to their potential for significant magnetic anisotropy, a key requirement for SMM behavior. Research on Co(II) complexes with pyridine-based macrocyclic ligands has demonstrated that the choice of co-ligands (such as halides) can tune this anisotropy. rsc.org While these studies may not use 4-chloropyridine directly, they establish that the coordination environment created by pyridine-containing ligands around a cobalt center is crucial for generating desirable magnetic properties. The specific electronic and steric profile of the 4-chloropyridine ligand can influence the zero-field splitting parameters (D and E) of the metal ion, which govern the magnetic anisotropy. By systematically modifying ligands like 4-chloropyridine, researchers can aim to control these parameters and design new materials for magnetic data storage and quantum computing applications. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-chloropyridinium chloride in academic research?

- Synthesis : A common approach involves chlorination of pyridine derivatives under controlled acidic conditions. For example, reacting pyridine with HCl and a chlorinating agent (e.g., POCl₃) at reflux, followed by crystallization. Ensure stoichiometric ratios and temperature control to minimize side products like polychlorinated derivatives .

- Characterization : Use NMR (¹H/¹³C) to confirm the pyridinium ring structure and substitution pattern. Elemental analysis (C, H, N, Cl) validates purity. Melting point determination (210°C) and FT-IR (to identify C-Cl stretching vibrations at ~600–800 cm⁻¹) are critical for physical property validation .

Q. How can researchers ensure reproducibility in experimental protocols for this compound-based reactions?

- Methodological rigor : Document reaction conditions (solvent, temperature, molar ratios) in detail, as minor variations can alter product distributions. For example, trace moisture may hydrolyze the chloride ion, affecting reactivity. Pre-dry solvents and reagents when necessary .

- Data reporting : Include full spectral data (NMR shifts, integration ratios) and chromatographic profiles (HPLC/GC retention times) in supplementary materials. Cross-reference with published datasets for validation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

- Case study : Discrepancies in reaction outcomes (e.g., amine vs. ether formation) may arise from solvent polarity or nucleophile strength. For example, polar aprotic solvents (DMF) favor SNAr mechanisms, while protic solvents (MeOH) may stabilize intermediates. Conduct kinetic studies (variable-temperature NMR) to map reaction pathways .

- Statistical analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, base strength). Multivariate analysis can identify dominant factors influencing product selectivity .

Q. How can crystallographic data improve understanding of this compound’s solid-state interactions?

- Crystal structure determination : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to analyze hydrogen bonding (e.g., N–H···Cl interactions) and π-stacking. Compare with related chloropyridinium salts to identify structural trends influencing stability .

- Graph set analysis : Use Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) rings), which predict solubility and melting behavior. This is critical for designing co-crystals with enhanced bioavailability in pharmaceutical applications .

Q. What advanced analytical techniques are recommended for probing degradation pathways of this compound under ambient conditions?

- Stability studies : Monitor decomposition via LC-MS to detect hydrolyzed products (e.g., 4-hydroxypyridine). Accelerated aging experiments (elevated humidity/temperature) coupled with Arrhenius modeling can predict shelf life .

- Spectroscopic tools : Use Raman microscopy to map spatial degradation in solid-state samples. XPS can quantify surface oxidation states of chlorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.